molecular formula C10H22N4O2 B5363982 N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide

N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide

Cat. No. B5363982
M. Wt: 230.31 g/mol
InChI Key: DDHXMDITSNVXAI-LCYFTJDESA-N
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Description

N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide, commonly known as DMHPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of neuroscience and biochemistry.

Mechanism of Action

DMHPA works by inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. By inhibiting MAO, DMHPA increases the levels of these neurotransmitters in the brain, leading to an increase in mood and a decrease in anxiety.
Biochemical and Physiological Effects:
DMHPA has been shown to have numerous biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, DMHPA has been shown to increase the levels of antioxidant enzymes, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMHPA in lab experiments is its ability to cross the blood-brain barrier, allowing it to directly affect the brain. Additionally, DMHPA has been shown to have low toxicity, making it suitable for use in various cell and animal models. However, one limitation of using DMHPA is its instability in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for the study of DMHPA. One potential area of research is its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DMHPA could be studied for its potential use in treating other mood disorders such as bipolar disorder. Further research is also needed to fully understand the mechanism of action of DMHPA and its effects on various biochemical pathways.

Synthesis Methods

DMHPA can be synthesized through a multistep process involving the reaction of 3-dimethylaminopropylamine with 2-oximinoacetamide. The resulting compound is then purified through various techniques such as recrystallization and chromatography.

Scientific Research Applications

DMHPA has been widely used in scientific research, specifically in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent neuronal cell death in various models of neurodegenerative diseases. Additionally, DMHPA has been studied for its potential use in treating depression and anxiety disorders.

properties

IUPAC Name

(2Z)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O2/c1-14(2)8-4-6-11-5-3-7-12-10(15)9-13-16/h9,11,16H,3-8H2,1-2H3,(H,12,15)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHXMDITSNVXAI-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCCNC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCNCCCNC(=O)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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